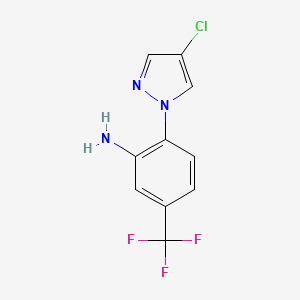![molecular formula C22H16BrClN2O2 B10918601 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B10918601.png)
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 4-bromophenol with benzyl chloride to form 4-bromophenylmethyl ether. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to form the desired oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl positions.
Reduction: Reduction reactions can target the oxadiazole ring or the halogenated phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine and chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution are typical.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-5-(3-bromobenzyl)-1,3,4-oxadiazole
- 2-{3-[(4-Fluorophenoxy)methyl]phenyl}-5-(3-iodobenzyl)-1,3,4-oxadiazole
Comparison: Compared to similar compounds, 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole exhibits unique properties due to the specific arrangement of bromine and chlorine atoms. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16BrClN2O2 |
|---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]phenyl]-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16BrClN2O2/c23-18-7-9-20(10-8-18)27-14-16-4-1-5-17(11-16)22-26-25-21(28-22)13-15-3-2-6-19(24)12-15/h1-12H,13-14H2 |
InChI Key |
DJGYVYHHMYQMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


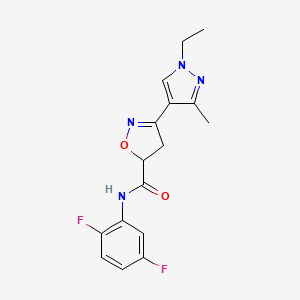
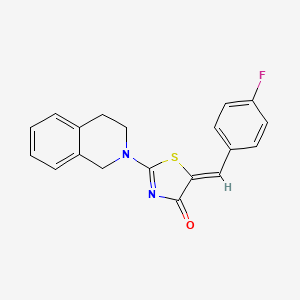
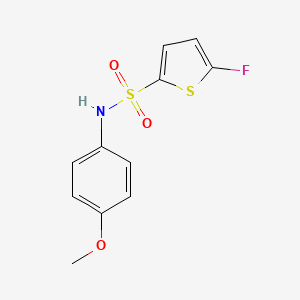
![N-(2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10918528.png)
![N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10918530.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10918546.png)
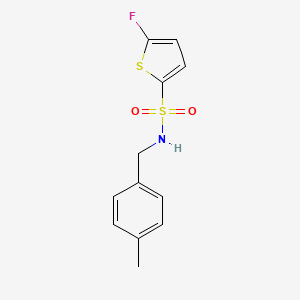
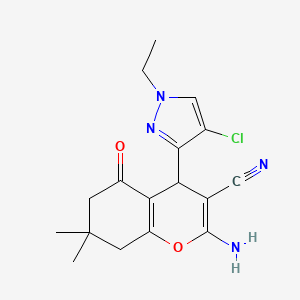
![3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10918557.png)
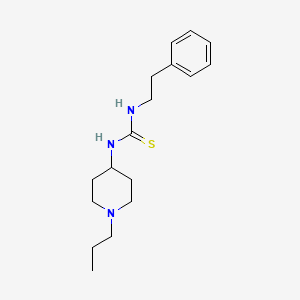
![6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918562.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10918567.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918574.png)
